N-methyl-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide
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Overview
Description
N-methyl-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide is a useful research compound. Its molecular formula is C16H16BrN3S and its molecular weight is 362.29. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
N-methyl-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-2-ium-5-amine; bromide is involved in the synthesis of various compounds with potential antimicrobial properties. For instance, research has shown the preparation of derivatives like 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines, which exhibited notable antibacterial activity (Noolvi et al., 2014).
Fluorescent and Colorimetric pH Probe
This compound has been used in the synthesis of novel fluorescent and colorimetric pH probes. A study highlighted the creation of a new fluorescent and colorimetric pH probe that demonstrated high stability, selectivity, and significant shifts in Stokes. Such probes are potentially useful for real-time pH sensing in various applications (Diana et al., 2020).
Photodynamic Therapy for Cancer Treatment
Compounds containing the thiadiazol moiety, similar to the one , have been studied for their potential in photodynamic therapy, particularly for cancer treatment. Research into new zinc phthalocyanine derivatives, for example, revealed promising properties for Type II photosensitizers used in cancer treatment (Pişkin et al., 2020).
Noncovalent Interaction Studies
The nature of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, a similar compound, has been quantitatively assessed, providing insights into molecular interactions that are crucial for various applications in material science and drug design (El-Emam et al., 2020).
Corrosion Inhibition in Metals
Some derivatives of thiadiazole have been investigated for their potential in corrosion inhibition of metals. Quantum chemical parameters and molecular dynamics simulations were used to predict the corrosion inhibition performances of such compounds (Kaya et al., 2016).
Metal Complex Synthesis
Research has been conducted on synthesizing novel metal complexes of derivatives similar to N-methyl-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-2-ium-5-amine; bromide. These complexes were characterized and analyzed for various potential applications (Hussain Al-Amiery et al., 2009).
Mechanism of Action
Target of Action
Many bioactive compounds work by interacting with specific proteins in the body, often enzymes or receptors. The specific targets of a compound depend on its chemical structure and the functional groups it contains. For example, compounds containing an indole nucleus have been found to bind with high affinity to multiple receptors .
Mode of Action
The mode of action of a compound refers to how it interacts with its target to exert its effects. This often involves binding to a specific site on the target protein, which can inhibit the protein’s function or modulate it in some way .
Biochemical Pathways
Bioactive compounds can affect various biochemical pathways in the body. For example, some compounds inhibit the function of specific enzymes, disrupting the biochemical pathways in which those enzymes are involved .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). The pharmacokinetic properties of a compound can greatly affect its bioavailability and therapeutic efficacy .
Result of Action
The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. This can range from inhibiting the growth of bacteria or cancer cells, to reducing inflammation or pain .
Action Environment
The action of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, its ability to reach its target, and its overall efficacy .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-methyl-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide involves the reaction of 4-methylbenzenediazonium tetrafluoroborate with thiocyanate ion followed by reaction with phenylhydrazine to form the desired product.", "Starting Materials": [ "4-methylbenzenediazonium tetrafluoroborate", "thiocyanate ion", "phenylhydrazine" ], "Reaction": [ "Step 1: Dissolve 4-methylbenzenediazonium tetrafluoroborate in water.", "Step 2: Add thiocyanate ion to the solution and stir for 30 minutes.", "Step 3: Add phenylhydrazine to the solution and stir for an additional 30 minutes.", "Step 4: Filter the resulting solid and wash with water.", "Step 5: Dry the solid and recrystallize from ethanol to obtain N-methyl-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide." ] } | |
CAS No. |
368859-38-5 |
Molecular Formula |
C16H16BrN3S |
Molecular Weight |
362.29 |
IUPAC Name |
N-methyl-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide |
InChI |
InChI=1S/C16H15N3S.BrH/c1-12-8-10-14(11-9-12)19-15(18-16(17-2)20-19)13-6-4-3-5-7-13;/h3-11H,1-2H3;1H |
InChI Key |
NUKWAQSAYYSJPC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)[N+]2=C(N=C(S2)NC)C3=CC=CC=C3.[Br-] |
solubility |
not available |
Origin of Product |
United States |
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